molecular formula C8H17NO2 B1510761 (S)-2-Amino-6-methylheptanoic acid CAS No. 31872-99-8

(S)-2-Amino-6-methylheptanoic acid

Cat. No. B1510761
CAS RN: 31872-99-8
M. Wt: 159.23 g/mol
InChI Key: HDIIAKZNFLPDPT-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-6-methylheptanoic acid, also known as L-Norleucine, is an amino acid that is not naturally occurring in the human body. It is a non-proteinogenic amino acid, meaning it is not used in the synthesis of proteins. Instead, it has been found to have potential applications in scientific research.

Scientific Research Applications

Synthesis and Structural Analysis

  • Concise Synthesis in Natural Products : AHMHA has been synthesized as a part of complex natural products like perthamides. For instance, Sepe et al. (2010) achieved the synthesis of diastereomers of AHMHA, contributing to the structural and stereochemical revision of natural products like perthamides C and D (Sepe et al., 2010).

  • Synthesis of Statine Analogues : Research by Reetz et al. (1989) explored a simple synthetic route to statine and its analogues, including AHMHA. This approach is significant for the production of biologically important amino acids (Reetz et al., 1989).

  • Stereoselective Synthesis for Antibiotics : Katsuki and Yamaguchi (1976) achieved the stereoselective synthesis of AHMHA, which has applications in the development of antibiotics (Katsuki & Yamaguchi, 1976).

Biological and Medicinal Applications

  • Enzyme Inhibition : Liu et al. (1979) synthesized stereoisomers of AHMHA and studied their impact on enzyme inhibition, particularly on pepsin activity. This research highlights the potential of AHMHA in influencing biological processes (Liu et al., 1979).

  • Peptide and Amino Acid Synthesis : Research on AHMHA also extends to the synthesis of peptides and other amino acids. For example, Park et al. (1989) explored the stereoselective synthesis of unusual basic amino acids, including AHMHA, through hydrogenation processes (Park et al., 1989).

Advanced Materials and Imaging Applications

  • Positron Emission Tomography (PET) Imaging : Bouhlel et al. (2016) investigated the use of AHMHA derivatives in brain tumor imaging for PET, highlighting the compound's potential in advanced medical imaging applications (Bouhlel et al., 2016).

  • Lipopeptide Synthesis and Immune Response : Metzger et al. (1991) explored the synthesis of lipopeptides containing derivatives of AHMHA. These lipopeptides showed potential in stimulating B-lymphocytes and macrophages, indicating possible applications in immunotherapy (Metzger et al., 1991).

properties

IUPAC Name

(2S)-2-amino-6-methylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(2)4-3-5-7(9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIIAKZNFLPDPT-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733573
Record name (2S)-2-Amino-6-methylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31872-99-8
Record name (2S)-2-Amino-6-methylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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